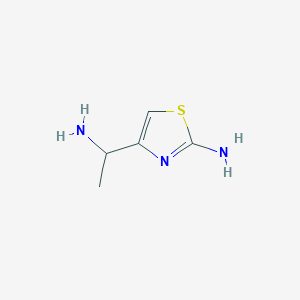

4-(1-Aminoethyl)thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Aminoethyl)thiazol-2-amine is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)thiazol-2-amine typically involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine . Another method involves the treatment of benzonitriles with a mixture of acids to yield the corresponding benzoic acid, which is then treated with thionyl chloride to produce the acid chloride. This acid chloride is further reacted with hydroxylamine hydrochloride and triethylamine to give the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .

Analyse Chemischer Reaktionen

Synthetic Pathways for 4-(1-Aminoethyl)thiazol-2-amine

The synthesis of this compound likely involves a two-step process: formation of the thiazole ring followed by introduction of the aminoethyl substituent . Below are the key methods inferred from analogous synthetic routes in the literature.

Step 1: Thiazole Ring Formation

Method A: Reaction of Thiourea with Ketones

Thiourea reacts with α-ketones (e.g., acetophenone derivatives) in the presence of a catalyst (e.g., copper silicate or iodine) to form 2-aminothiazoles. For example, phenacyl bromide and thiourea yield 2-amino-4-phenylthiazole intermediates .

Method B: Cycloaddition Reactions

4-Alkenyl-2-aminothiazoles can undergo [4+2] cycloadditions with nitroalkenes to form tetrahydrobenzothiazoles, though this pathway may not directly yield the target compound .

Optimal Reaction Conditions

| Parameter | Typical Values |

|---|---|

| Catalyst | Copper silicate, iodine, or HCl |

| Solvent | Ethanol (preferred) |

| Temperature | 50–110°C (reflux conditions) |

| Reaction Time | 0.5–8 hours (depending on catalyst) |

Role of Catalysts

-

Copper Silicate : Enhances reaction efficiency, enabling rapid synthesis (e.g., 93% yield in 0.5 hours for similar thiazoles) .

-

Mineral Acids (HCl) : Facilitate enolization and ring closure in thiocyano carbonyl reactions .

Thiazole Ring Formation

The reaction of thiourea with α-ketones proceeds via nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by cyclization to form the thiazole ring .

Aminoethyl Substitution

Alkylation at the 4-position involves electrophilic substitution , where a leaving group (e.g., Cl) is replaced by the aminoethyl group. This step may proceed via a two-step mechanism, as observed in related cycloaddition reactions .

Analytical Data and Characterization

While direct data for this compound is unavailable, analogous compounds provide insights:

-

NMR Data : δ 5.97 (s, 2H), 6.89 (s, 1H) for aromatic protons and amino groups .

-

IR Peaks : ~3450 cm⁻¹ (N–H stretch), ~1550 cm⁻¹ (C=N stretch) .

-

Melting Points : Typically range from 120–180°C, depending on substituents .

Pharmaceutical Potential

-

Anticancer Activity : 2-Aminothiazoles with amino substituents often exhibit tubulin-binding activity, disrupting microtubule dynamics .

-

Anti-inflammatory Properties : Substituted thiazoles show COX/LOX inhibition, suggesting potential for analgesic applications .

Chemical Utility

Wissenschaftliche Forschungsanwendungen

4-(1-Aminoethyl)thiazol-2-amine is a thiazole derivative with an aminoethyl side chain that has garnered interest for its applications in medicinal chemistry and drug development. The presence of both sulfur and nitrogen atoms in the thiazole ring, along with the aminoethyl group, contributes to the compound's chemical reactivity and biological activity.

Chemical Properties and Reactivity

The chemical reactivity of this compound stems from its functional groups. The amino group (-NH2) can undergo nucleophilic substitution reactions, while the thiazole ring is capable of electrophilic aromatic substitution. The compound can react with electrophiles like alkyl halides or acyl chlorides, leading to the formation of amides or substituted amines. Additionally, the thiazole moiety can participate in condensation reactions with aldehydes, yielding imine derivatives.

Potential Applications

This compound and its derivatives have a wide range of potential applications, especially in medicinal chemistry.

Pharmaceuticals this compound serves as a precursor in synthesizing bioactive compounds targeting various diseases. Research indicates that compounds containing a thiazole structure exhibit antimicrobial, antifungal, and anticancer properties. The aminoethyl group enhances these activities by improving solubility and bioavailability.

Drug Development Studies on the interactions of this compound with biological macromolecules suggest its potential as a lead compound for drug development. Techniques like molecular docking and spectroscopy are utilized to understand binding affinities and mechanisms of action against specific targets, such as enzymes or receptors involved in disease pathways.

Related Thiazole Compounds and Their Activities

Several compounds share structural similarities with this compound, each exhibiting unique properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Basic thiazole structure | Antimicrobial, anticancer |

| 4-(4-Bromophenyl)thiazol-2-amine | Bromine substituent enhances activity | Antimicrobial, cytotoxic |

| 5-Methylthiazole | Methyl group at position 5 | Antifungal |

| 2-Amino-4-thiazolecarboxylic acid | Carboxylic acid group | Antioxidant |

The uniqueness of this compound lies in its specific aminoethyl side chain, which enhances solubility and biological activity compared to other thiazole derivatives. This compound's ability to interact with various biological systems makes it a valuable candidate for further research and development in medicinal chemistry.

Thiazoles in Biological Activities

Thiazole-containing heterocycles have a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV activities . Aminothiazole scaffolds are important structural units in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 4-(1-Aminoethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for estrogen receptors and as an antagonist for adenosine receptors . Additionally, it can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

2-Aminothiazole: Known for its antimicrobial and antifungal properties.

4-Phenyl-1,3-thiazole-2-amine: Investigated for its antileishmanial activity.

2-Amino-4-methylthiazole: Used in the synthesis of various pharmaceuticals.

Uniqueness

4-(1-Aminoethyl)thiazol-2-amine stands out due to its unique combination of biological activities and its versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

4-(1-Aminoethyl)thiazol-2-amine, also known as (S)-4-(1-aminoethyl)thiazol-2-amine, is a chiral compound featuring a thiazole ring and an aminoethyl side chain. This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C5H9N3S

- Molecular Weight : 143.21 g/mol

- IUPAC Name : 4-[(1S)-1-aminoethyl]-1,3-thiazol-2-amine

The presence of the amino group allows for nucleophilic substitution reactions, while the thiazole ring can undergo electrophilic aromatic substitution, enhancing its reactivity and biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit various pathogens, including bacteria and fungi:

Anticancer Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines. A notable example includes its ability to inhibit tubulin polymerization, leading to cell cycle arrest in human gastric cancer cells. The following table summarizes its anticancer effects:

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| Human gastric cancer cells | Inhibition of proliferation | |

| Colorectal tumors | Concentration-dependent inhibition | |

| Leukemia (murine P388) | Prolonged lifespan in treated mice |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling pathways.

- Receptor Modulation : It may modulate receptor signaling pathways, which can influence various physiological responses.

Case Studies

A series of studies have evaluated the efficacy of this compound in various biological contexts:

- Antitubercular Activity : In a study evaluating a range of thiazole derivatives, it was found that modifications at the C-2 and C-4 positions of the thiazole core significantly influenced activity against Mycobacterium tuberculosis. The presence of lipophilic substitutions at these positions enhanced antibacterial potency .

- Cytotoxicity Against Cancer Cells : A novel class of thiazole derivatives was synthesized and tested against human cancer cell lines. The results indicated that compounds with specific structural modifications exhibited higher cytotoxicity compared to others, highlighting the importance of structure-activity relationships (SAR) in drug design .

Eigenschaften

Molekularformel |

C5H9N3S |

|---|---|

Molekulargewicht |

143.21 g/mol |

IUPAC-Name |

4-(1-aminoethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C5H9N3S/c1-3(6)4-2-9-5(7)8-4/h2-3H,6H2,1H3,(H2,7,8) |

InChI-Schlüssel |

XHRDXPTWYNDGKL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CSC(=N1)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.